molecular formula C6H4BrFO B1271925 4-Bromo-2-fluorophenol CAS No. 2105-94-4

4-Bromo-2-fluorophenol

Cat. No.: B1271925
CAS No.: 2105-94-4
M. Wt: 191 g/mol
InChI Key: RYVOZMPTISNBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluorophenol is an organic compound with the molecular formula C6H4BrFO. It is a derivative of phenol, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is known for its clear colorless to brownish liquid form and has a molecular weight of 191.00 g/mol .

Scientific Research Applications

Safety and Hazards

When handling 4-Bromo-2-fluorophenol, avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

4-Bromo-2-fluorophenol can be used as a starting material for the synthesis of various compounds, indicating its potential for future applications in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorophenol can be synthesized from 2-fluorophenol through a bromination reaction. The process involves the addition of bromine to a solution of 2-fluorophenol in methylene chloride, which is cooled to approximately 3°C in an ice bath. The reaction mixture is stirred at this temperature for two hours and then at room temperature for one hour. The mixture is then poured into water containing excess sodium bisulfite to neutralize the bromine. The organic phase is separated, washed with methylene chloride, and dried over magnesium sulfate. The solvent is evaporated to yield this compound as a colorless oil with a yield of 90% .

Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the phenolic group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thiols.

    Oxidation Products: Quinones or other oxidized phenolic derivatives.

    Reduction Products: Dehalogenated phenols or reduced phenolic compounds.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-fluorophenol is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. This unique structure allows for the synthesis of specific derivatives that may not be easily accessible from other similar compounds .

Properties

IUPAC Name

4-bromo-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVOZMPTISNBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175271
Record name Phenol, 4-bromo-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2105-94-4
Record name 4-Bromo-2-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2105-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-bromo-2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002105944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-bromo-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 0.86 g of 4-bromophenol, 1.67 g of N-fluoro-2-chloro-6-(trichloromethyl)pyridinium fluoroborate, and 40 ml of 1,1,2-trichloroethane was placed in a 100 ml 3-necked round bottomed flask equipped with a magnetic stirring bar, a thermometer, and a reflux condenser. The mixture was heated to 45° C. and allowed to react at that temperature for 23 hours under nitrogen. The mixture was then allowed to cool. Analysis by standardized gas-liquid chromatography using a mass spectrometer detector indicated that the title product was present in 74 percent conversion. The product identity was confirmed by its known 19F and 1H NMR spectra.
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
N-fluoro-2-chloro-6-(trichloromethyl)pyridinium fluoroborate
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-fluorophenol (22.4 g, 0.2 mole) in methylene chloride (250 ml) which was cooled to ~3° C. in an ice bath, was added, all at once, bromine (31.97 g, 0.2 mole). The resulting solution was stirred at ice bath temperature for two hours and then at room temperature for 1 hour. The mixture was poured into water (600 ml) containing excess sodium bisulfite. The organic phase was separated and the aqueous phase was washed with additional methylene chloride (200 ml). The combined organic extracts were washed with saturated sodium bicarbonate, dried (MgSO4) and the solvent evaporated to give the desired 2-fluoro-4-bromophenol as a colorless oil (34.5 g, 90%). The NMR (CDCl3) was consistent with the assigned structure. The gc of this material showed that it contained only a trace of the 2,6-isomer. This material was used directly in the following step without additional purification. ##STR31##
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
31.97 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
F[n+]1c(Cl)cccc1C(Cl)(Cl)Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-Fluorophenol (56.03 g) was dissolved in carbon disulphide (100 ml). A solution of bromine (87.89 g) in carbon disulphide (30 ml) was added dropwise over a period of 5 hours with vigorous stirring. The mixture was allowed to stand overnight at room temperature, then was poured into water (80 ml). A saturated solution of sodium thiosulphate (200 ml) was added and the mixture shaken. The organic layer was separated, washed with saturated sodium bicarbonate solution (100 ml) and water (150 ml). The organic layer was dried over anhydrous sodium sulphate, then was evaporated to leave 2-fluoro-4-bromophenol as an orange oil. This was distilled at about 14 mm Hg pressure. The fractions distilling at 89°-92° C. (65 g 98% pure by g.l.c.) and 92°-96° C. (10 g 97% pure by g.l.c.) were collected.
Quantity
56.03 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
87.89 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
sodium thiosulphate
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-fluorophenol
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluorophenol
Reactant of Route 3
4-Bromo-2-fluorophenol
Reactant of Route 4
4-Bromo-2-fluorophenol
Reactant of Route 5
4-Bromo-2-fluorophenol
Reactant of Route 6
4-Bromo-2-fluorophenol
Customer
Q & A

Q1: How does the halogen substituent at the 4-position influence the metabolism of 4-halo-2-fluorophenols?

A1: Research indicates that the type of halogen at the 4-position significantly impacts the Phase II metabolism, specifically the ratio of sulfation to glucuronidation, of 4-halo-2-fluorophenols. Studies using rat models revealed that when the 2-fluoro-4-halophenols were formed from the respective 3-halo-fluorobenzenes, the sulfation to glucuronidation ratio decreased as the halogen changed from fluorine to chlorine to bromine []. Interestingly, this effect was less pronounced when the 2-fluoro-4-halophenols were directly administered, suggesting an influence of the initial metabolic step on the subsequent conjugation reactions [].

Q2: What is the role of hydrophobicity in the glucuronidation of 4-halo-2-fluorophenols?

A2: The increasing hydrophobicity of the 4-halo-2-fluorophenols, moving from fluorine to bromine substitution, appears to be a key factor influencing their glucuronidation []. In vitro studies demonstrated a decrease in the apparent Km for glucuronidation with increasing halogen size, implying a higher affinity of the enzyme for the more hydrophobic substrates []. This observation is attributed to the enhanced accumulation of hydrophobic compounds in the lipid membrane environment of UDP-glucuronyltransferases, thereby facilitating their interaction with the enzyme and subsequent conjugation [].

Q3: Is there evidence of intramolecular hydrogen bonding influencing the 1hJFH spin-spin coupling in 4-Bromo-2-fluorophenol?

A3: Contrary to previous assumptions, recent research employing quantum theory of atoms in molecules analysis did not identify a bond critical point between the hydroxyl (-OH) and fluorine (-F) moieties in this compound []. This finding suggests that intramolecular hydrogen bonding is not the driving force behind the observed 1hJFH spin-spin coupling in this molecule []. Instead, the coupling is attributed to through-space interactions (nTSJFH coupling), primarily mediated by electron cloud overlap between the fluorine and hydrogen atoms [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.